molecular formula C20H19N3S B1302790 4-Trityl-3-thiosemicarbazide CAS No. 21198-26-5

4-Trityl-3-thiosemicarbazide

Cat. No.: B1302790
CAS No.: 21198-26-5
M. Wt: 333.5 g/mol
InChI Key: BGBVNMVECCNIMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Trityl-3-thiosemicarbazide typically involves the reaction of trityl chloride with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Chemical Reactions Analysis

4-Trityl-3-thiosemicarbazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiosemicarbazides and their derivatives.

Mechanism of Action

The mechanism of action of 4-Trityl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . This inhibition disrupts the cellular environment, leading to apoptosis (programmed cell death) of cancer cells. Additionally, its antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

4-Trityl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

The uniqueness of this compound lies in its specific trityl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-amino-3-tritylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBVNMVECCNIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375397
Record name 4-Trityl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21198-26-5
Record name 4-Trityl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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